DLinDMA
説明
DLinDMA, also known as 1,2-dilinoleyloxy-3-dimethylaminopropane, is a cationic lipid . It is a key component of lipid nanoparticles (LNPs) and is used for siRNA delivery . It has been used in the development of mRNA vaccines against SARS-CoV-2 .
Synthesis Analysis
The synthesis of DLinDMA involves the presence of a second double bond which further reduces the phase transition temperature . The incorporation of a third double bond (DLenDMA) has little additional effect .Molecular Structure Analysis
DLinDMA has a molecular formula of C41H77NO2 . Its exact mass is 615.60 and its molecular weight is 616.072 . The structure of DLinDMA can be divided into three main regions: the hydrocarbon chains, the linker, and the headgroup .科学的研究の応用
Gene Silencing and Delivery Systems
DLinDMA, or 1,2-dilinoleyloxy-3-dimethylaminopropane, is a key lipid component used in gene therapy, particularly in the development of lipid nanoparticles (LNPs) for the delivery of small interfering RNA (siRNA). Research has highlighted the utility of DLinDMA in creating effective siRNA delivery systems. For instance, Semple et al. (2010) demonstrated the use of DLinDMA-based lipids for delivering siRNA, showing substantial improvements in gene silencing efficacy in vivo. This finding is significant as it offers potential for treating a variety of genetic disorders (Semple et al., 2010).
Impact on Antigen-Presenting Cells
Another area of interest is the application of DLinDMA in influencing gene silencing properties in antigen-presenting cells (APCs). Basha et al. (2011) explored the role of DLinDMA in lipid nanoparticle formulations of siRNA, finding that certain formulations containing DLinDMA were highly effective in silencing target genes in APCs. This has implications for treating immunologically mediated diseases (Basha et al., 2011).
Application in Neurodegenerative Disease Therapy
DLinDMA also shows promise in the treatment of rare neurodegenerative diseases. Vemana et al. (2021) developed cationic liposomes using DLinDMA for the delivery of genes involved in Lafora disease, a form of neurodegenerative epilepsy. The study demonstrated the potential of DLinDMA liposomes in gene therapy, highlighting their efficiency, low toxicity, and successful gene expression in targeted cells (Vemana et al., 2021).
Uptake and Intracellular Processing in Macrophages
Lin et al. (2013) investigated the uptake and intracellular processing of lipid nanoparticles containing DLinDMA in macrophages. Their study revealed that while the uptake of these nanoparticles is not significantly affected by the cationic lipid composition, their subsequent intracellular processing is highly dependent on it. This research provides valuable insights into how DLinDMA-based nanoparticles interact within cellular environments, which is crucial for improving gene therapy techniques (Lin et al., 2013).
特性
IUPAC Name |
N,N-dimethyl-2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H77NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-43-40-41(39-42(3)4)44-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,41H,5-12,17-18,23-40H2,1-4H3/b15-13-,16-14-,21-19-,22-20- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQBIAXADRDUGK-KWXKLSQISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCOCC(CN(C)C)OCCCCCCCCC=CCC=CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCOCC(CN(C)C)OCCCCCCCC/C=C\C/C=C\CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H77NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DLinDMA | |
CAS RN |
871258-12-7 | |
Record name | Dlindma | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871258127 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DLINDMA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD8S7LL258 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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